1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows for different binding modes to enantioselective proteins, leading to a different biological profile of drug candidates .
Biochemical Pathways
Compounds with a similar structure have shown to influence voltage-gated sodium and calcium channels as well as gaba transporters .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A compound with a similar structure showed higher ed50 value than those of the reference drugs: valproic acid (vpa) and ethosuximide (etx) in the mes test, and in the 6 hz test .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through the cyclization of amino acids or their derivatives . The thiazepane ring is then introduced via a series of nucleophilic substitution reactions, often involving thionyl chloride and other chlorinating agents . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives and thiazepane-containing molecules. Compared to these, 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Examples of similar compounds are succinimides and thiazolidinones .
Properties
IUPAC Name |
1-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c18-13-4-2-1-3-12(13)14-7-8-19(9-10-24-14)17(23)11-20-15(21)5-6-16(20)22/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBBMTKNFKZQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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